Azido-mono-amide-DOTA
Description
Evolution and Significance of DOTA Derivatives in Research Paradigms
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic compound derived from cyclen, first reported in 1976. wikipedia.org It is renowned for its ability to form exceptionally stable complexes with a wide range of metal ions, particularly trivalent lanthanides (like Gd³⁺) and other radiometals (such as ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, and ⁹⁰Y³⁺). wikipedia.orgresearchgate.netrsc.org This versatility has made DOTA a cornerstone in the development of agents for multiple major imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy. rsc.orgcd-bioparticles.net
The initial structure of DOTA has been extensively modified over the past decades to create bifunctional chelators (BFCs). rsc.orgacs.org These derivatives retain the core DOTA cage for metal chelation while incorporating a reactive functional group. This functional group allows the chelator to be covalently attached, or conjugated, to a biomolecule, such as a peptide or antibody, that can target specific cells or tissues in the body. cd-bioparticles.netnih.govnih.gov The modification of one of DOTA's four carboxyl groups into an amide is a common strategy to create these BFCs, leading to DOTA-monoamide derivatives. wikipedia.orgresearchgate.net This evolution from a simple chelator to a versatile platform for bioconjugation has been a driving force in radiopharmaceutical research and personalized medicine. nih.govresearchgate.netmdpi.com
The Azide (B81097) Functionality in Chelator Design: A Strategic Research Perspective
The introduction of an azide group (–N₃) into the structure of a chelator represents a key strategic advance in bioconjugation chemistry. researchgate.net The azide group is relatively small, stable, and biologically inert, meaning it does not typically interfere with biological processes. mdpi.com Its primary role is to serve as a reactive handle for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. mdpi.comacs.org
The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring by linking an azide with an alkyne. mdpi.complos.orgmdpi.com This reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules without compromising their function. nih.govnih.gov The development of strain-promoted azide-alkyne cycloaddition (SPAAC) further expanded the utility of this chemistry by eliminating the need for a potentially cytotoxic copper catalyst, which is particularly advantageous when working with metal-chelating ligands like DOTA. mdpi.comresearchgate.net The strategic incorporation of the azide functionality thus provides a powerful and chemoselective method for the site-specific attachment of chelators to biomolecules. researchgate.netillinois.edu
Conceptualization and Research Rationale for Azido-mono-amide-DOTA
This compound is a bifunctional chelator that logically combines the key features of its parent structures. targetmol.commedchemexpress.com It is conceptualized as a modular tool designed to simplify the synthesis of complex bioconjugates for medical research. medchemexpress.com The rationale behind its design is to create a single molecule with two distinct functionalities:
A Metal-Chelating Unit: The core DOTA macrocycle, with three of its four carboxylate arms remaining free, provides a robust cage for the stable complexation of various metal ions used in imaging and therapy. nih.govmdpi.com
A Bioorthogonal Reactive Handle: One carboxyl group is converted into an amide linker that terminates in an azide group. researchgate.net This azido-amide arm serves as a specific attachment point for click chemistry. axispharm.com
This design allows researchers to first synthesize and purify a biomolecule (e.g., a tumor-targeting peptide) containing a complementary alkyne group. nih.gov Separately, the this compound can be prepared. The two components can then be efficiently and specifically joined using click chemistry, creating a targeted metal-chelating conjugate ready for radiolabeling. mdpi.comnih.gov This modular approach is highly efficient and avoids the harsh chemical conditions that might be required if the DOTA cage were built directly onto the biomolecule. nih.gov
Table 1: Physicochemical Properties of this compound and its Protected Form
| Property | This compound | This compound-tris(t-Bu ester) |
|---|---|---|
| Full Name | 4-[2-[(3-Azidopropyl)amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane-1-acetic Acid | This compound-tris (tert-butyl ester) |
| CAS Number | 1227407-76-2 | 1402795-92-9 |
| Molecular Formula | C19H34N8O7 | C29H50N6O8 |
| Molecular Weight | 486.53 g/mol | 610.76 g/mol |
| Key Feature | Ready for metal chelation and conjugation. | Carboxyl groups are protected by tert-butyl esters for use during synthesis, preventing unwanted side reactions. axispharm.com |
Overview of Key Research Domains and Methodological Approaches for this compound
The unique structure of this compound makes it a valuable reagent in several key research domains. Its primary application lies in the development of targeted radiopharmaceuticals and molecular imaging agents. cd-bioparticles.netaxispharm.com
Key Research Domains:
Positron Emission Tomography (PET): this compound is conjugated to targeting vectors and then chelated with PET isotopes like Gallium-68 (B1239309) (⁶⁸Ga) to visualize and quantify biological processes, such as receptor expression on tumors. mdpi.comnih.gov
Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), the compound helps create agents that deliver cytotoxic radiation directly to cancer cells, minimizing damage to healthy tissue. wikipedia.orgaxispharm.com
Magnetic Resonance Imaging (MRI): When chelated with paramagnetic ions like Gadolinium (Gd³⁺), it can be used to create targeted MRI contrast agents. mdpi.comnih.gov
Activity-Based Protein Profiling (ABPP): In this application, the chelator can be clicked onto probes that covalently bind to active enzymes, allowing for their quantification using advanced mass spectrometry techniques. mdpi.commdpi.com
Methodological Approaches:
Bioconjugation via Click Chemistry: The standard methodology involves reacting this compound with an alkyne-modified biomolecule, often a peptide or nucleoside, using CuAAC or SPAAC conditions to form the final conjugate. researchgate.netillinois.edumdpi.com
Radiolabeling: The resulting DOTA-conjugate is incubated with a solution of the desired radiometal (e.g., ⁶⁸GaCl₃ eluted from a generator) in a suitable buffer and at an optimized temperature to achieve high radiochemical purity. mdpi.comnih.gov
In Vitro and In Vivo Evaluation: The performance of the final radiolabeled compound is assessed through a series of experiments, including stability tests in serum, cell binding and internalization assays using cancer cell lines, and biodistribution or PET imaging studies in animal models of disease. mdpi.combiorxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1227407-76-2 |
|---|---|
Molecular Formula |
C19H34N8O7 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
QZUGKMJELAAVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Azido-mono-amide-DOTA. Both ¹H and ¹³C NMR are employed to confirm the compound's intricate molecular framework.
In a typical ¹H NMR spectrum of a DOTA derivative, distinct signals corresponding to the protons of the macrocyclic ring and the acetate (B1210297) arms are observed. acs.org The introduction of the azido-mono-amide functional group results in characteristic shifts and coupling patterns. For instance, the reaction of this compound with other molecules can be monitored by observing changes in the aromatic region of the ¹H NMR spectrum. nih.gov Specifically, the reaction of this compound with DSPE-PEG₂₀₀₀-DBCO showed significant changes in peak intensities in the aromatic region (6.5–8.0 ppm), indicating the progression of the click reaction. nih.gov It is important to note that the paramagnetic properties of certain metal complexes of this compound, such as the gadolinium complex, can preclude the recording of a clear NMR spectrum. mdpi.com
¹³C NMR spectroscopy provides complementary information, revealing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the DOTA framework and the pendant arm are diagnostic of the successful synthesis of the target compound.
Detailed NMR data for DOTA derivatives, which serve as a reference for the analysis of this compound, have been extensively reported. For example, the ¹H NMR spectrum of a Ga-p-NO₂-Bn-DO3A complex in D₂O showed distinct signals for the DOTA ring protons and the aromatic protons. nih.gov Similarly, the ¹H NMR spectrum of Pb²⁺-DOTA solutions exhibits significant variations in chemical shifts and coupling patterns upon complexation, confirming the interaction between the metal ion and the ligand. acs.org
Table 1: Representative ¹H NMR Data for a DOTA Derivative nih.gov
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.03 | d | DOTA |
| 3.20–3.32 | m | DOTA |
| 3.38–3.46 | m | DOTA |
| 3.63 | s | DOTA |
| 3.78–3.95 | m | DOTA |
| 4.07 | s | CH₂ |
| 7.62 | d | Aromatic |
| 8.18 | d | Aromatic |
This table presents representative data for a related DOTA derivative and is intended for illustrative purposes.
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing DOTA compounds. researchgate.net
High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, the molecular weight of the Gd-azido-DOTA complex was confirmed by HR-FAB mass spectrometry, with a calculated mass of 642.1635 [M+H]⁺ and a found mass of 642.1637 [M+H]⁺. mdpi.com Similarly, the reaction product of DSPE-PEG₂₀₀₀-DBCO with this compound was analyzed by high-resolution mass spectrometry, confirming the expected product of the click chemistry reaction. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for analyzing larger conjugates of this compound. nih.govnih.gov
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| Gd-azido-DOTA | HR-FAB-MS | 642.1635 [M+H]⁺ | 642.1637 [M+H]⁺ | mdpi.com |
| DSPE-PEG₂₀₀₀-DBCO + this compound | HRMS | 3545.11 (for PEG n=45) [MH]⁺ | 3545.15 (for PEG n=45) [MH]⁺ | nih.gov |
| G2 nanoglobule-(DOTA)₂₅-(PEG-azido)₂ | MALDI-TOF | 14,531 [M+H]⁺ | 14,525 [M+H]⁺ | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group, which typically appears around 2100 cm⁻¹. publish.csiro.aumdpi.com
The intensity of this azide stretching vibration can be used to monitor the progress of reactions involving the azide group, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. mdpi.com The disappearance or decrease in the intensity of the azide peak indicates the successful conversion of the azide into a triazole. mdpi.com For example, the IR spectrum of a purified CuAAC reaction product showed the complete absence of the signal at 2115 cm⁻¹, confirming the consumption of the azide starting material. mdpi.com
Besides the azide group, other functional groups in this compound, such as the carbonyl groups of the amide and carboxylic acids, also exhibit characteristic absorption bands in the IR spectrum. The presence of carbonyl bands can be used for normalization in quantitative IR studies. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Azido (B1232118) Compounds mdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Asymmetric NNN stretch (ν₁) | ~2250 |
| Symmetric NNN stretch (ν₂) | ~1330 |
This table provides general frequency ranges for azide vibrational modes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its conjugates. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. nih.govresearchgate.net
A typical HPLC analysis of this compound involves using a C18 column and a gradient elution system, often with a mixture of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA). nih.govnih.gov The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. Commercial suppliers often specify a purity of ≥95% for this compound as determined by HPLC. macrocyclics.com
HPLC is also crucial for monitoring the progress of reactions and for purifying the final products. For instance, the purification of a Gd-DOTA-click-SF probe was achieved using a Sep-Pak C18 cartridge, and the purity was confirmed by HPLC to be greater than 97%. mdpi.com Furthermore, the retention time in an HPLC analysis can provide information about the relative hydrophilicity of different DOTA derivatives. For example, In(DOTA-monoamide) was found to be more hydrophilic than Y(DOTA-monoamide) due to its shorter retention time. acs.org
Table 4: HPLC Purity Data for this compound
| Parameter | Value | Reference |
| Purity | ≥ 95% | macrocyclics.com |
| Purity | >85.0% (T) | tcichemicals.com |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound, providing experimental evidence for its proposed molecular formula. This method determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.
For this compound, with a chemical formula of C₁₉H₃₄N₈O₇, elemental analysis would be performed to ensure that the experimentally determined percentages of C, H, and N align with the theoretical values calculated from the formula. macrocyclics.com This confirmation is a critical step in the characterization of a new batch of the compound, verifying its stoichiometric integrity. For instance, the elemental analysis of a related DOTA derivative, C₂₀H₃₆N₅O₁₂P·3.5H₂O, showed experimental values that were in close agreement with the calculated percentages for carbon, hydrogen, nitrogen, and phosphorus. rsc.org
Table 5: Theoretical Elemental Composition of this compound (C₁₉H₃₄N₈O₇)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.011 | 19 | 228.209 | 46.94% |
| Hydrogen (H) | 1.008 | 34 | 34.272 | 7.05% |
| Nitrogen (N) | 14.007 | 8 | 112.056 | 23.05% |
| Oxygen (O) | 15.999 | 7 | 111.993 | 23.04% |
| Total | 486.53 | 100.00% |
This table presents the theoretical elemental composition based on the molecular formula.
In Depth Coordination Chemistry and Metal Chelation Research of Azido Mono Amide Dota
Thermodynamic Investigations of Metal Complexation
The thermodynamic stability of a metal-ligand complex is a critical parameter, indicating the strength of the bond between the metal ion and the chelator at equilibrium. For radiopharmaceutical applications, high thermodynamic stability is essential to prevent the release of the free radiometal in vivo.
Studies on DOTA-monoamide derivatives provide insight into the stability of Azido-mono-amide-DOTA complexes. For instance, the thermodynamic stability constant (log K) for the gallium(III) complex of a DOTA-mono(n-butylamide) derivative, log K(GaDO3AM(Bu)), was determined to be 24.64. researchgate.net This is notably lower than that of the parent Ga(DOTA) complex, which has a log K value of 26.05. researchgate.net Similarly, research on a DOTA-monoacetamide derivative (DOTAMA) showed its gadolinium(III) complex (GdL1) to have a stability constant approximately 2.5 log K units lower than that of Gd(DOTA). researchgate.net
Polyaminopolycarboxylate ligands, both acyclic and macrocyclic, typically form highly stable complexes with a variety of metal ions, with thermodynamic stability constants (log KML) often exceeding 18. sci-hub.se Despite the reduction caused by the amide substitution, the stability of monoamide-DOTA complexes remains substantial, ensuring strong metal binding. The rigidity and preorganization of the macrocyclic ring contribute significantly to the formation of these stable complexes. nih.gov
Below is a table summarizing the stability constants for relevant DOTA and DOTA-monoamide complexes.
| Ligand | Metal Ion | log KML | Reference |
|---|---|---|---|
| DOTA | Gd3+ | 25.3 | nih.gov |
| DOTA | Ga3+ | 26.05 | researchgate.net |
| DOTA-mono(n-butylamide) (Analogue) | Ga3+ | 24.64 | researchgate.net |
| DOTA-monoacetamide (Analogue) | Gd3+ | ~22.8 | researchgate.net |
The chelation process is highly dependent on the pH of the solution, which dictates the protonation state of the ligand's donor atoms (the four macrocyclic amines and the three carboxylate groups). At low pH, these groups are protonated, and the metal ion must compete with protons to bind to the ligand. As the pH increases, the ligand deprotonates, becoming a more effective chelator.
The complexation of lanthanide ions with DOTA-monoamide derivatives often proceeds through the formation of a protonated intermediate complex. researchgate.net For example, studies with Ce(III) and a monoacetamide derivative showed the formation of a Ce(HL1) intermediate complex in the pH range of 2.4 to 4.2. researchgate.net This intermediate subsequently deprotonates, sometimes via a hydroxide-assisted pathway, to form the final, stable complex. researchgate.netrsc.org The direct proportionality between formation rates and the inverse of the hydrogen ion concentration ([H+]-1) in some lanthanide-DOTA systems suggests that the deprotonation of a monoprotonated intermediate is a rate-determining step. researchgate.net
Due to the very high stability and slow formation kinetics of these macrocyclic complexes, achieving equilibrium for thermodynamic measurements can be exceptionally slow, requiring equilibration times of up to four weeks in the case of Ga(III) complexes with DOTA and its monoamide derivative. researchgate.net The pH also critically affects the stability of the final complex, with acidic conditions promoting dissociation. unipd.it
Kinetic Studies of Metal Ion Sequestration
While thermodynamic stability describes the state of a system at equilibrium, kinetic parameters describe the speed at which complexation (formation) and decomplexation (dissociation) occur. For many applications, particularly with short-lived radiometals, kinetic stability (or inertness) is often more important than thermodynamic stability. sci-hub.se
The formation of metal complexes with DOTA-type macrocycles is generally a multi-step process that is significantly slower than for acyclic chelators like DTPA. sci-hub.senih.gov The formation of lanthanide complexes with DOTA-tetraamide derivatives is two to three orders of magnitude slower than with DOTA itself. nih.gov
Kinetic analyses indicate that the complex formation pathway for DOTA-monoamides involves an intermediate. Studies of Eu(III) and Ce(III) with DOTA-monoamide derivatives show that complexation occurs via the formation of protonated intermediates, which then convert to the final complex. researchgate.netrsc.org In contrast, studies on some DOTA-tetraamide systems suggest a direct formation pathway between the Ln³⁺ cation and the fully deprotonated ligand, without a protonated intermediate. nih.gov The specific pathway for this compound likely involves initial interaction with the carboxylate arms, followed by the slower conformational rearrangement of the macrocycle required to fully encapsulate the metal ion.
Kinetic inertness refers to the resistance of a complex to dissociation. DOTA and its derivatives are renowned for forming complexes with exceptional kinetic inertness, a property conferred by the rigid and pre-organized structure of the macrocyclic backbone. nih.govnih.gov This rigidity creates a high activation energy barrier for the dissociation of the metal ion. scispace.com
The substitution of a carboxylate with an amide can affect this inertness. For instance, the Gd(III) complex with a DOTA-monopropionamide derivative (GdL2) exhibits faster acid-catalyzed decomplexation rates compared to the Gd(III) complex with a DOTA-monoacetamide derivative (GdL1), which shows kinetic inertness comparable to that of Gd(DOTA). researchgate.netrsc.org Nonetheless, even the more labile GdL2 is an order of magnitude more inert than the Gd(DO3A) complex. researchgate.net
Studies on the gallium(III) complex of a DOTA-mono(n-butylamide) analogue demonstrated high, though reduced, kinetic inertness compared to Ga(DOTA). researchgate.net At a pH of 0, the dissociation half-life (τ₁/₂) for the Ga(DOTA-monoamide) complex was approximately 2.7 days, compared to 12.2 days for Ga(DOTA). researchgate.net This high kinetic inertness is crucial for in vivo stability, ensuring the radiometal remains chelated. researchgate.netnih.gov
The table below presents comparative kinetic data for DOTA and DOTA-monoamide complexes.
| Complex | Condition | Dissociation Half-life (τ1/2) | Reference |
|---|---|---|---|
| Ga(DOTA) | pH = 0 | ~12.2 days | researchgate.net |
| Ga(DOTA-mono(n-butylamide)) | pH = 0 | ~2.7 days | researchgate.net |
| Ga(DOTA) | pH = 10 | ~6.2 hours | researchgate.net |
| Ga(DOTA-mono(n-butylamide)) | pH = 10 | ~0.7 hours | researchgate.net |
Structural Analysis of Metal-Azido-mono-amide-DOTA Complexes
The three-dimensional structure of metal complexes determines their stability and reactivity. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating these structures in the solid-state and in solution, respectively.
Structural studies of a model indium(III) complex of a DOTA-monoanilide, In(DOTA-AA), which is analogous to this compound complexes, provide significant insights. acs.org In the solid state, the complex adopts a twisted square antiprismatic (TSAP) coordination geometry. acs.org The indium ion is coordinated by all eight potential donor atoms: the four nitrogen atoms of the macrocyclic ring and four oxygen atoms (three from the carboxylate pendants and one from the amide carbonyl group). acs.org
Interestingly, the average In-N and In-O bond distances are nearly identical to those found in the corresponding Y(III) complex, even though the ionic radius of Y³⁺ is significantly larger than that of In³⁺. acs.org This suggests that the smaller In³⁺ ion may not fit perfectly into the coordination cavity of the DOTA-monoamide ligand. acs.org
In solution, NMR studies show that the In(DOTA-monoamide) complex is fluxional at room temperature. acs.org This dynamic behavior is likely due to the dissociation of the less strongly bound acetamide-oxygen, followed by the rotation of the acetate (B1210297) arms and the inversion of the ethylene (B1197577) groups of the macrocycle ring. acs.org This difference between the solid-state (eight-coordinate) and solution structures highlights the lability of the amide-carbonyl-metal bond. acs.org The crystal structure of a diprotonated Ga(DOTA) complex, crystallized from a highly acidic solution, showed the protons to be located on the free carboxylate pendants. researchgate.net
Spectroscopic Probing of Coordination Environment
The coordination environment of this compound and its metal complexes is extensively studied using a variety of spectroscopic techniques. These methods provide critical insights into the ligand's conformational behavior and the nature of the metal-ligand interactions upon chelation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this field. ¹H and ¹³C NMR spectra are used to characterize the ligand and its complexes. For instance, ¹H NMR studies of Yb(DOTA)⁻ have been used to distinguish between different isomers in solution based on their unique chemical shifts. core.ac.uk The paramagnetic properties of lanthanide ions like europium (Eu³⁺) and the gadolinium (Gd³⁺) induce significant shifts and broadening in the NMR signals of the ligand's protons, which can be analyzed to deduce structural information about the complex in solution. core.ac.ukrsc.org Studies on an Indium(III) complex of a DOTA-monoamide, In(DOTA-AA), revealed that the complex becomes fluxional at room temperature, as indicated by ¹H NMR data. acs.org This fluxionality suggests a dynamic equilibrium, possibly involving the dissociation of the acetamide-oxygen, rotation of the acetate arms, and inversion of the macrocyclic ring's ethylene groups. acs.org Furthermore, NMR techniques such as relaxometry are routinely used for Gd(III) complexes to understand their properties. d-nb.info
Luminescence spectroscopy, particularly utilizing lanthanide ions like terbium (Tb³⁺) and europium (Eu³⁺), is another powerful tool. nih.gov The emission spectra of these ions are highly sensitive to their immediate coordination environment, including the number of coordinated water molecules. nih.gov For example, the luminescence of Tb(III)-DOTA complexes can be sensitized by the macrocyclic backbone itself. lestudium-ias.comnih.gov The characteristic emission bands of Eu³⁺ and Tb³⁺ arise from ⁵D₀ → ⁷Fⱼ and ⁵D₄ → ⁷Fⱼ transitions, respectively. nih.govnih.gov The shape and intensity ratios of these bands, such as the strong ⁷F₀ band at 580 nm and the reduced intensity of the ⁷F₂ line around 618 nm in a [Eu(L₁)] complex, can suggest the symmetry of the coordination environment. nih.gov By measuring luminescence lifetimes in both H₂O and D₂O, the number of inner-sphere water molecules (q-value) can be calculated, providing direct information about the metal's coordination. nih.gov
UV-Visible (UV-Vis) spectrophotometry is frequently employed to study complex formation and determine thermodynamic stability constants. d-nb.infoacs.org The complexation of a metal ion by this compound often leads to changes in the UV-Vis absorption spectrum. For example, in studies of Ce(III) with a DOTA monoacetamide derivative, the formation of the complex was monitored by the increase in absorbance at specific wavelengths with increasing pH. researchgate.net This method is also used in competitive titrations and to monitor the kinetics of complex dissociation under acidic conditions. acs.org The absorption spectrum of a Cu²⁺-DOTA complex has been shown to overlap with the emission spectrum of the fluorophore L-acridonyl-alanine (Acd), enabling its use as a FRET acceptor in spectroscopic assays. biorxiv.org
Infrared (IR) spectroscopy provides information on the vibrational modes of the molecule, particularly the functional groups involved in coordination. The stretching frequencies of the carboxylate (C=O) and amide (C=O) groups are of particular interest. Upon coordination to a metal ion, these bands typically shift in frequency, confirming the participation of these groups in the chelation. IR spectroscopy has been used to confirm the successful coupling of DOTA complexes in chemical reactions by monitoring the disappearance of the azide (B81097) stretch and the appearance of new bands. mdpi.com
Insights into Coordination Number and Geometry
Research into this compound and related DOTA derivatives reveals detailed insights into the coordination number and geometry adopted by the metal complexes. The robust macrocyclic framework of DOTA, combined with its pendant arms, typically enforces a high coordination number for the chelated metal ion.
For lanthanide(III) and actinide(III) ions, the complexes predominantly adopt a coordination number of nine. researchgate.net This nine-coordinate environment is typically composed of eight donor atoms from the ligand—four nitrogen atoms from the macrocyclic ring and four oxygen atoms from the three carboxylate and one amide pendant arms—and one water molecule that occupies the ninth coordination site. researchgate.netrsc.org The presence of this inner-sphere water molecule is a key feature of many DOTA-based complexes and has been confirmed through luminescence lifetime measurements on europium and terbium complexes and dysprosium(III)-induced ¹⁷O NMR shifts. rsc.orgnih.gov
The geometry of these nine-coordinate complexes is most commonly described as a mono-capped square antiprism (SAP). researchgate.netrsc.org In this arrangement, the four nitrogen atoms and the four pendant arm oxygen atoms form the two square faces of the antiprism, with the metal ion situated between them. The ninth ligand, typically a water molecule, "caps" one of the square faces. core.ac.uk
In solution, Ln(DOTA)⁻ complexes and their derivatives often exist as a mixture of two diastereoisomers that are in slow exchange on the NMR timescale. core.ac.uk These isomers are referred to as the major (M) and minor (m) forms. Structural analysis has shown that the M isomer has a regular square antiprismatic (SAP) geometry. core.ac.uk Conversely, the m isomer is described as having a twisted square antiprismatic (TSAP) geometry, where the square formed by the oxygen atoms is rotated relative to the nitrogen square. core.ac.ukrsc.org The relative population of these isomers depends on the specific lanthanide ion involved. core.ac.uk
While a coordination number of nine is common, eight-coordinate complexes are also observed, particularly with smaller metal ions or under certain conditions. X-ray crystallography of an indium(III) complex with a DOTA-monoanilide derivative, In(DOTA-AA), showed an eight-coordinate structure with a twisted square antiprismatic geometry, where all eight N₄O₄ donor atoms of the ligand were bonded to the metal center. acs.org However, solution-state NMR data suggested that the amide oxygen may dissociate, leading to a different, more dynamic structure in solution compared to the solid state. acs.org This highlights that the coordination geometry can be fluxional and dependent on the physical state and environment.
Comparative Analysis of Chelation Properties with Other DOTA Derivatives
The chelation properties of this compound are best understood through a comparative analysis with the parent DOTA ligand and other key derivatives. This comparison typically focuses on thermodynamic stability and kinetic inertness, which are crucial parameters for the in-vivo application of their metal complexes.
Despite the reduction in thermodynamic stability, DOTA-monoamide complexes often retain remarkable kinetic inertness, which is the resistance of the complex to dissociation. rsc.org The kinetic inertness of Gd(III) complexes with monoacetamide derivatives like DOTAMA has been found to be comparable to that of GdDOTA. rsc.orgrsc.org In contrast, another monoamide, a monopropionamide derivative (DOTAMAP), showed faster acid-catalyzed decomplexation rates than GdDOTA, although it was still an order of magnitude more inert than GdDO3A. rsc.org This demonstrates that even small changes in the amide substituent can influence kinetic properties. The Ga(DOTA) complex is significantly more inert than its Ga(DO3AM(Bu)) analogue, though both are considered extremely inert. researchgate.net
Comparing DOTA-monoamides to DOTA-bis(amide) derivatives reveals further trends. The successive replacement of carboxylate groups with amide functions generally leads to a decrease in the ligand's basicity and the stability of its metal complexes. nih.gov However, the kinetic inertness does not always follow the same trend. The rates of acid-assisted dissociation for Ln(III) complexes of a DOTA-bis(amide) were found to be similar to those for the highly inert Ln(DOTA)⁻ complexes, suggesting that even with lower thermodynamic stability, their kinetic inertness can be sufficient for in-vivo use. nih.gov
When compared to chelators based on different macrocyclic backbones, like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), the differences can be significant. For chelating ⁶⁴Cu, NOTA derivatives have shown superior properties to DOTA derivatives, including higher cellular uptake and more stable binding. mdpi.com Conversely, for other metals like ⁹⁰Y, derivatives of DTPA (diethylenetriaminepentaacetic acid), such as CHX-A″-DTPA, have been shown to be more promising than DOTA-based chelators for labeling at room temperature. nih.gov Chelators like AAZTA have been developed as alternatives that offer much faster complexation kinetics at room temperature compared to the often slow formation of DOTA complexes, which may require heating. nih.gov
This comparative analysis underscores that this compound represents a balance between functionality, stability, and inertness. While its thermodynamic stability is slightly lower than that of DOTA, its kinetic inertness is often comparable, making it a highly effective bifunctional chelator for a wide range of applications.
Table 1: Comparison of Thermodynamic Stability and Kinetic Inertness for Ga(III) Complexes
Data sourced from reference researchgate.net.
Table 2: Comparative Stability of Gd(III) Complexes
Data sourced from references researchgate.netrsc.orgrsc.org.
Table of Mentioned Compounds
Advanced Bioconjugation Strategies Utilizing the Azido Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioconjugation reaction. biorxiv.org It involves the reaction between a terminal alkyne and an azide (B81097), such as the one present on Azido-mono-amide-DOTA, in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. biorxiv.orgnih.gov This reaction is noted for its fast kinetics, often significantly faster than metal-free alternatives, making it suitable for various applications, including those in live cells. nih.govbiorxiv.org The versatility of CuAAC allows this compound to be conjugated with molecules containing alkyne groups, facilitating the creation of radiolabeled peptides, proteins, and other targeting vectors. medchemexpress.commedchemexpress.com
The success of CuAAC hinges on the careful optimization of reaction conditions to ensure high yield and maintain the integrity of the biomolecule. Key parameters include the choice of copper(I) source, a stabilizing ligand, a reducing agent, and the reaction medium.
For labeling proteins, such as in the study of hERG potassium channels, a typical CuAAC reaction mixture includes copper sulfate (B86663) (CuSO₄) as the copper source, a ligand like Tris(benzyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) oxidation state and protect the biomolecule, and a reducing agent such as sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state. nih.govbiorxiv.org The reaction is often performed in aqueous buffers like DMEM medium at room temperature or 37°C. biorxiv.org Incubation times can vary; studies have tested durations from 30 minutes to 1.5 hours to ensure the reaction reaches completion. biorxiv.org For instance, when labeling a noncanonical amino acid (N-propargyl-L-lysine) incorporated into a channel protein, an incubation time of 1 to 1.5 hours at 37°C with 100 μM of this compound was found to be effective. biorxiv.org In another synthesis, the reaction between a gadolinium-pre-complexed Gd-azido-DOTA and an alkyne-functionalized sulfonyl fluoride (B91410) probe was conducted at room temperature for 24 hours in a solution containing Tris-HCl buffer, tert-butanol, sodium ascorbate, CuSO₄, and a Cu(I)-stabilizing ligand (TBTA). mdpi.com
Table 1: Examples of CuAAC Reaction Conditions for this compound Conjugation
| Biomolecule/Target | Alkyne Partner | Catalyst System | Solvent/Buffer | Temperature & Time | Reference |
|---|---|---|---|---|---|
| hERG Channel Protein (with ProK) | N-propargyl-L-lysine | 50 μM CuSO₄, 250 μM THPTA, 2.5 mM Ascorbic Acid | DMEM Medium | 37°C, 1-1.5 hours | biorxiv.org |
| hHCN4 Channel Protein (with ProK) | N-propargyl-L-lysine | 50 μM CuSO₄, 250 μM THPTA, 2.5 mM Ascorbic Acid | Cell Culture Medium | 37°C, 5 hours | nih.gov |
| Sulfonyl Fluoride (SF) Probe | SF-alkyne | 1 mM CuSO₄, 0.1 mM TBTA, 5 mM Sodium Ascorbate | 100 mM Tris-HCl (pH 7.5), 20% tert-butanol | Room Temp, 24 hours | mdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC by eliminating the need for a cytotoxic copper catalyst. nih.govmedchemexpress.com This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without catalysis. nih.govmedchemexpress.com this compound is well-suited for these metal-free conjugation protocols, allowing for its attachment to biomolecules under physiological conditions with minimal perturbation. medchemexpress.comnih.govmedchemexpress.com
Metal-free conjugation using this compound has been successfully applied in the development of targeted nanoparticles for medical imaging. A notable example is the conjugation of this compound to lipid nanodiscs (LNDs) functionalized with a DBCO group. nih.gov In this protocol, DSPE-PEG₂₀₀₀-DBCO incorporated into LNDs was reacted with this compound. nih.gov The reaction was carried out in a simple aqueous buffer under mild conditions (37°C), demonstrating the ease of developing metal-free protocols for complex biological systems. nih.gov The absence of copper is particularly advantageous when working with materials or biomolecules that could be adversely affected by transition metals.
SPAAC reactions involving this compound demonstrate favorable kinetics and yields under physiologically relevant conditions. In the preparation of DOTA-conjugated lipid nanodiscs, reacting DSPE-PEG₂₀₀₀-DBCO with a slight molar excess of this compound at 37°C resulted in high conjugation efficiency. nih.gov When the reaction was allowed to proceed overnight, a 75% yield of the purified product was obtained. nih.gov In a similar reaction on a smaller scale, an 80% yield was achieved after only 2 hours. nih.gov The progress of the reaction can be monitored using analytical techniques such as ¹H NMR, which can confirm the near-complete consumption of the DBCO starting material within a few hours. nih.gov These findings highlight that SPAAC is a robust and efficient method for labeling with this compound in a biocompatible manner.
Table 2: SPAAC Reaction Parameters for this compound Conjugation
| Biomolecule/Target | Cyclooctyne Partner | Reaction Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Lipid Nanodisc (LND) | DSPE-PEG₂₀₀₀-DBCO | PBS buffer, 37°C | Overnight | 75% | nih.gov |
| Lipid Nanodisc (LND) | DSPE-PEG₂₀₀₀-DBCO | Argon atmosphere, 37°C | 2 hours | 80% | nih.gov |
Design and Synthesis of Linker Systems for Bioconjugate Stability and Functionality
One common strategy is the incorporation of polyethylene (B3416737) glycol (PEG) chains. axispharm.com Compounds like DOTA-PEG-azide combine the DOTA chelator, a hydrophilic PEG polymer, and the reactive azide group. axispharm.com The PEG component acts as a linker that can improve the solubility and bioavailability of the final conjugate, which is particularly important for in vivo applications. axispharm.com The synthesis of such linker systems allows for precise control over the length and composition of the spacer, enabling the optimization of the bioconjugate's pharmacokinetic and pharmacodynamic properties. precisepeg.com The design of these linkers is a key aspect of developing effective agents for research, diagnostics, and therapy, ensuring that the DOTA moiety can chelate its metal ion effectively while the conjugated biomolecule retains its function. axispharm.comaxispharm.com
Compound Reference Table
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |
| Copper Sulfate | CuSO₄ |
| Tris(benzyltriazolylmethyl)amine | THPTA |
| Tris(3-hydroxypropyltriazolylmethyl)amine | - |
| Sodium Ascorbate | - |
| N-propargyl-L-lysine | ProK |
| Dibenzocyclooctyne | DBCO |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] | DSPE-PEG₂₀₀₀-DBCO |
| Polyethylene Glycol | PEG |
| Gadolinium(III) chloride | GdCl₃ |
| tert-Butanol | - |
| Tris-HCl | - |
Characterization of this compound Bioconjugates
The successful conjugation of this compound to a biomolecule is a critical step that requires rigorous characterization to confirm the identity, purity, and stability of the resulting bioconjugate. A suite of analytical techniques is employed to provide a comprehensive understanding of the conjugate, including the degree of labeling, the site of conjugation, and the integrity of both the chelator and the biomolecule.
Mass Spectrometry (MS) stands as a primary tool for the characterization of DOTA-bioconjugates. High-resolution mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are frequently used. nih.govnih.gov For instance, intact mass analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the chelator-to-antibody ratio (CAR) by measuring the mass increase corresponding to the number of DOTA molecules attached. researchgate.netacs.org In a study involving trastuzumab-DOTA conjugates, deconvoluted mass spectra of the intact deglycosylated antibody showed distinct peaks corresponding to the antibody with different numbers of attached DOTA molecules. researchgate.net Similarly, MALDI-TOF MS has been utilized to determine the average number of DOTA molecules conjugated to antibodies like nimotuzumab. researchgate.net For smaller bioconjugates, such as those involving peptides or nanoglobules, MALDI-TOF and ESI-MS provide precise molecular weight measurements, confirming successful conjugation. nih.govacs.org For example, the synthesis of a G2 nanoglobule-(DOTA)₂₅-(PEG-azido)₂ conjugate was confirmed by a MALDI-TOF measured mass of 14,525 m/z, which was in close agreement with the calculated mass of 14,531 m/z. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the bioconjugate. ¹H NMR spectroscopy is particularly valuable for confirming the covalent attachment and for assessing the structural integrity of the DOTA macrocycle and the attached biomolecule. nih.govresearchgate.net In the context of this compound, ¹H NMR can be used to monitor the reaction progress, for example, by observing the disappearance of signals from the azido (B1232118) group and the appearance of new signals from the resulting triazole ring after a click chemistry reaction. nih.gov Studies on model DOTA-monoamide complexes have used ¹H NMR to investigate their conformational dynamics and the coordination of the metal ion in solution. acs.orgcore.ac.uk For example, ¹H NMR data revealed that In(DOTA-AA), a model for ¹¹¹In-labeled DOTA-biomolecule conjugates, is fluxional at room temperature due to the dissociation of the acetamide-oxygen and rearrangements of the macrocyclic ring. acs.org
Chromatographic Techniques , especially High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and analysis of this compound bioconjugates. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to separate the labeled bioconjugate from unreacted starting materials and to assess its purity. acs.orgnih.gov Size-exclusion chromatography (SEC-HPLC) is another valuable method, particularly for large biomolecules like antibodies or nanoparticles, to confirm conjugation and check for aggregation. nih.gov For instance, the reaction between DSPE-PEG₂₀₀₀-DBCO lipid nanodiscs and this compound was analyzed by SEC-HPLC, which showed a high yield of the conjugated product. nih.gov The purity of this compound itself is often determined by HPLC before its use in conjugation reactions. tcichemicals.comtcichemicals.commacrocyclics.com
The following tables summarize research findings from the characterization of various DOTA-monoamide bioconjugates.
Table 1: Mass Spectrometry Characterization of DOTA Bioconjugates
| Bioconjugate | Analytical Technique | Key Findings | Reference(s) |
|---|---|---|---|
| DOTA-huJ591 Antibody | MALDI-TOF MS | Used to identify the level of DOTA conjugation. | nih.gov |
| Trastuzumab-DOTA | LC-FTMS | Determined the degree of conjugation (DoC) and Fc/F(ab)₂ selectivity. | researchgate.net |
| DOTA-Trastuzumab | LC-MS | Assessed the chelator-antibody ratio (CAR) and identified lysine (B10760008) residues involved in conjugation. | acs.org |
| DOTA-Nimotuzumab | MALDI-TOF MS | Determined an average of 20 DOTA molecules per antibody. | researchgate.net |
| G2 nanoglobule-(DOTA)₂₅-(PEG-azido)₂ | MALDI-TOF MS | Confirmed conjugate formation with a measured m/z of 14,525. | nih.gov |
Table 2: NMR and HPLC Characterization of DOTA Bioconjugates
| Bioconjugate / Compound | Analytical Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Butylamide-DOTA (BD) | ¹H NMR | Characterized the ionization of carboxylic acid groups and conformational changes as a function of pH. | nih.gov |
| DSPE-PEG₂₀₀₀-DBCO-LND + this compound | ¹H NMR, SEC-HPLC | Monitored the click chemistry reaction progress and confirmed product formation with ~80% yield. | nih.gov |
| In(DOTA-AA) | ¹H NMR, RP-HPLC | Revealed the fluxional nature of the complex in solution and showed it to be more hydrophilic than its Yttrium counterpart. | acs.org |
| Trastuzumab-maleimido-mono-amide-DOTA | HPLC | Analysis of the conjugate showed three distinct peaks, suggesting heterogeneity. | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | 4-[2-[(3-Azidopropyl)amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane-1-acetic Acid |
| 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid | DOTA |
| Trastuzumab | - |
| Nimotuzumab | - |
| Gadolinium | Gd |
| Indium | In |
| Yttrium | Y |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono(p-aminoanilide) | DOTA-AA |
| 1,4,7-tris(carboxymethyl)-10-(butylaminocarboxymethyl)-1,4,7,10-tetraaazacyclododecane | Butylamide-DOTA (BD) |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] | DSPE-PEG₂₀₀₀-DBCO |
| High-Performance Liquid Chromatography | HPLC |
| Mass Spectrometry | MS |
| Nuclear Magnetic Resonance | NMR |
| Electrospray Ionization | ESI |
| Matrix-Assisted Laser Desorption/Ionization | MALDI |
Radiochemistry and Radiolabeling Methodologies with Azido Mono Amide Dota
Selection and Justification of Radiometals for Azido-mono-amide-DOTA Complexation
The DOTA macrocycle is a highly versatile chelator capable of forming stable complexes with a wide array of radiometals, making it suitable for both diagnostic imaging and therapeutic applications. nih.gov The selection of a radiometal is dictated by the intended application, which leverages the specific decay characteristics of the radionuclide.
Justification for Common Radiometals:
Gallium-68 (B1239309) (⁶⁸Ga): As a positron emitter (β+) with a convenient half-life of 68 minutes, ⁶⁸Ga is ideal for Positron Emission Tomography (PET) imaging. nih.govspringermedizin.de The DOTA cage, particularly in its monoamide form, provides a stable coordination environment for the Ga³⁺ ion. nih.govnih.gov Although DOTA is not considered optimal for ⁶⁸Ga complexation compared to smaller chelators like NOTA, its derivatives are widely used due to their established stability. nih.govspringermedizin.de The coordination chemistry of Gallium(III) with DOTA and its monoamide derivatives has been a subject of extensive study. nih.govacs.org
Lutetium-177 (¹⁷⁷Lu): This radionuclide is a medium-energy beta-emitter (β⁻) with a half-life of 6.73 days, making it a prime candidate for targeted radionuclide therapy. nih.gov It also emits low-energy gamma photons, allowing for simultaneous imaging (theranostics). DOTA forms exceptionally stable complexes with Lu³⁺, a critical feature for therapeutic agents to prevent the release of the radiometal in vivo. nih.govresearchgate.net
Yttrium-90 (⁹⁰Y): A pure high-energy beta-emitter (β⁻), ⁹⁰Y is used for radionuclide therapy. DOTA is considered a gold standard chelator for Y³⁺, forming highly stable complexes that minimize leakage of the radiometal to non-target tissues like bone. nih.govsnmjournals.org
Copper-64 (⁶⁴Cu): With its decay characteristics that include both positron emission (β+) and beta-minus (β⁻) particles, as well as Auger electrons, ⁶⁴Cu is a versatile theranostic radionuclide. DOTA and its derivatives are frequently used for chelating ⁶⁴Cu, though labeling often requires heating to achieve good yields. nih.govmdpi.com
Indium-111 (¹¹¹In): This gamma-emitter is used for Single Photon Emission Computed Tomography (SPECT) imaging. DOTA forms kinetically inert complexes with In³⁺, ensuring high stability under physiological conditions. researchgate.netnih.gov
Actinium-225 (²²⁵Ac): As an alpha-emitter, ²²⁵Ac is of great interest for targeted alpha therapy due to the high linear energy transfer of its emitted alpha particles. DOTA is a suitable chelator for Ac³⁺, although labeling conditions may need careful optimization. researchgate.netresearchgate.net
The choice of these radiometals is based on the Hard and Soft Acids and Bases (HSAB) theory. DOTA, with its nitrogen and oxygen donor atoms, is a "hard" chelator, making it highly effective for complexing "hard" metal ions like Ga³⁺, Lu³⁺, and Y³⁺. bioemtech.com The monoamide functionalization in this compound does not significantly alter this fundamental chelating property. springermedizin.de
Optimization of Radiolabeling Parameters
Achieving high radiochemical yield and purity is paramount for the successful application of radiopharmaceuticals. This requires careful optimization of several reaction parameters.
Temperature and pH Profile Optimization
The kinetics of complexation with DOTA-based chelators are highly dependent on both temperature and pH.
Temperature: The rigid macrocyclic structure of DOTA often necessitates elevated temperatures to facilitate the incorporation of the metal ion. nih.gov
Labeling with trivalent lanthanides like ¹⁷⁷Lu and ⁹⁰Y is typically performed at temperatures between 80°C and 100°C. researchgate.net For instance, labeling of DOTA-peptides with ¹⁷⁷Lu is often completed after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C. researchgate.net
For ⁶⁸Ga , labeling is commonly carried out at 95°C for about 5 minutes. nih.govspringermedizin.de
⁶⁴Cu labeling of DOTA-conjugates is also temperature-dependent. While some complexation occurs at room temperature, increasing the temperature to 37°C or 40-43°C significantly improves the labeling rate and yield. mdpi.comnih.gov
pH Profile: The pH of the reaction mixture is a critical parameter that influences both the speciation of the radiometal and the protonation state of the DOTA carboxylate groups.
An optimal pH range for labeling DOTA-peptides with radiometals like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu is generally found to be between 4.0 and 4.5 . researchgate.net
At pH values below 4, the reaction kinetics slow down considerably due to the protonation of the carboxylate arms of the chelator. researchgate.net
Conversely, at a pH above 5, the formation of radiometal hydroxides can occur, which competes with the chelation reaction and reduces the radiochemical yield. researchgate.net
For ⁶⁸Ga , the pH is typically adjusted to a range of 3.2 to 4.5 using buffers like sodium acetate (B1210297) or HEPES. nih.govspringermedizin.denih.gov
| Radiometal | Typical Temperature (°C) | Optimal pH Range | Typical Reaction Time (min) | Reference |
|---|---|---|---|---|
| ⁶⁸Ga | 95 | 3.2 - 4.5 | 5 | nih.govspringermedizin.de |
| ¹⁷⁷Lu | 80 - 95 | 4.0 - 4.5 | 20 - 30 | nih.govresearchgate.net |
| ⁹⁰Y | 80 - 95 | 4.0 - 4.5 | 15 - 20 | researchgate.net |
| ¹¹¹In | 100 | 4.0 - 4.5 | 30 | researchgate.net |
| ⁶⁴Cu | 25 - 43 | 5.5 - 6.8 | 15 - 60 | mdpi.comnih.gov |
Concentration Dependencies and Reaction Time Studies
The efficiency of radiolabeling is also influenced by the concentration of the precursor (the this compound conjugate) and the reaction time.
Concentration Dependencies: The amount of precursor used, often referred to as precursor load, is optimized to achieve high radiochemical yields while maximizing the specific activity of the final product. Studies have focused on reducing the precursor amount to minimize potential pharmacological effects and costs, especially in clinical production. nih.govnih.gov For example, precursor loads for ¹⁷⁷Lu-DOTA-peptides have been optimized to as low as 10-12 µg/GBq while maintaining high product quality. nih.govnih.gov For ⁶⁴Cu-labeling of a DOTA-conjugated antibody, full incorporation was achieved at immunoconjugate concentrations of 1.1 µM, whereas lower concentrations resulted in incomplete labeling. mdpi.com
Reaction Time: Reaction times are optimized in conjunction with temperature and pH to ensure the reaction goes to completion.
For ¹⁷⁷Lu and ⁹⁰Y, reaction times of 15-30 minutes at elevated temperatures are generally sufficient. researchgate.netsnmjournals.org
⁶⁸Ga labeling is typically very rapid, often complete within 5-10 minutes due to the short half-life of the radionuclide. nih.gov
For ⁶⁴Cu-DOTA conjugates, increasing the reaction time from 15 to 60 minutes can significantly improve the radiochemical conversion, especially at lower temperatures or precursor concentrations. mdpi.com
Radiochemical Purity Assessment of Radiocomplexes
Ensuring the radiochemical purity of the final product is a critical quality control step to guarantee patient safety and imaging accuracy. mattioli1885journals.com This involves separating the desired radiolabeled complex from impurities such as free (unchelated) radiometal or radiolytic side-products. mattioli1885journals.comnih.gov
Radio-HPLC and Radio-TLC Techniques for Quality Control
Two primary chromatographic techniques are employed for this purpose:
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. It uses a stationary phase column and a mobile phase to separate components of a mixture based on their affinity for the two phases. A radioactivity detector placed in-line after the column detects the radioactive species as they elute.
Method: A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (B52724) (often containing a modifier like trifluoroacetic acid) as the mobile phase. nih.govtums.ac.ir
Analysis: The resulting chromatogram shows distinct peaks for the radiolabeled complex, free radiometal, and any other radioactive impurities. The retention time of the main radioactive peak is compared to that of a non-radioactive ("cold") standard for identification. mattioli1885journals.comnih.gov Radiochemical purity is calculated by integrating the area of the desired product peak relative to the total area of all radioactive peaks. nih.goviaea.org HPLC methods must be validated to ensure they can accurately separate the product from potential impurities. nih.gov
Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster method often used for routine quality control.
Method: A small spot of the radiopharmaceutical is placed on a stationary phase (e.g., silica (B1680970) gel or ITLC paper). mattioli1885journals.comtums.ac.ir The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components.
Analysis: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. tums.ac.ir For example, in the quality control of ⁶⁸Ga-DOTA complexes, free ⁶⁸Ga³⁺ typically remains at the origin (Rf = 0), while the labeled complex moves with the solvent front (Rf = 1) in certain solvent systems. mattioli1885journals.com This allows for a quick assessment of labeling efficiency.
| Technique | Principle | Common Use | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Radio-HPLC | High-pressure liquid chromatography with a radioactivity detector. | Definitive purity assessment, method validation, identification of multiple impurities. | High resolution and sensitivity, quantitative, provides retention time for identification. | Longer analysis time, more complex instrumentation. | mattioli1885journals.comnih.gov |
| Radio-TLC | Planar chromatography with radioactivity scanning. | Rapid, routine quality control for labeling efficiency. | Fast, simple, inexpensive. | Lower resolution, may not separate all impurities from the product. | mattioli1885journals.comtums.ac.ir |
In Vitro Radiocomplex Stability Studies
Before a radiopharmaceutical can be considered for in vivo use, its stability must be rigorously tested under conditions that mimic the physiological environment. These studies are crucial to ensure that the radiometal does not dissociate from the chelator after administration, which could lead to non-specific radiation dose to healthy tissues.
Key in vitro stability tests include:
Serum Stability: The radiocomplex is incubated in human or animal serum at 37°C for an extended period (e.g., up to 7 days). nih.govfrontiersin.org Samples are taken at various time points and analyzed by radio-HPLC or radio-TLC to quantify the percentage of the complex that remains intact. nih.gov For example, DOTA complexes with ¹¹¹In and ⁹⁰Y have shown excellent stability in human serum, with less than 0.3% dissociation per day. nih.gov Similarly, ⁶⁴Cu-labeled DOTA-immunoconjugates have demonstrated high stability in mouse serum over 24 hours. mdpi.com
Transchelation Challenge: These studies assess the kinetic inertness of the radiocomplex by challenging it with a large molar excess of a competing chelator (like DTPA or EDTA) or metal ions. rsc.orgmdpi.com For instance, ⁸⁹Zr-DOTA complexes showed remarkable stability, with no transchelation observed even in the presence of a 1000-fold excess of EDTA over 7 days. rsc.org In contrast, some ⁶⁴Cu-DOTA complexes have shown susceptibility to transchelation by EDTA, highlighting the importance of this test. mdpi.commdpi.com Challenge studies can also be performed with high concentrations of biomolecules like cysteine or histidine to assess stability against transchelation to endogenous molecules. acs.orgmdpi.com
The results of these stability studies are critical for selecting the most robust chelator-radiometal combinations for further development. DOTA-based complexes, including those formed with this compound, generally exhibit high in vitro stability, which is a primary reason for their widespread use in nuclear medicine. frontiersin.orgacs.org
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| This compound | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide) |
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |
| DTPA | Diethylenetriaminepentaacetic acid |
| EDTA | Ethylenediaminetetraacetic acid |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| TFA | Trifluoroacetic acid |
Development of Automated Radiosynthesis Modules and Strategies
The translation of radiopharmaceuticals from benchtop research to clinical application necessitates robust, reproducible, and safe manufacturing processes. For positron emission tomography (PET) tracers based on Gallium-68 (⁶⁸Ga), such as those utilizing this compound, the development of automated radiosynthesis modules has been a critical advancement. thno.org These systems are designed to handle the short half-life of ⁶⁸Ga (68 minutes) efficiently while minimizing radiation exposure to personnel, ensuring the final product meets stringent quality standards. nih.govmdpi.com
⁶⁸Ga Elution and Purification : The process begins with the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using dilute hydrochloric acid. nih.gov The resulting eluate often contains metallic impurities and ⁶⁸Ge breakthrough, which must be removed. Automated modules employ a purification step, typically using a cation-exchange cartridge, to trap the ⁶⁸Ga³⁺ while allowing impurities to be washed away. researchgate.net
Concentration and Reaction Setup : The purified ⁶⁸Ga³⁺ is then eluted from the cartridge into a reaction vessel using a small volume of a suitable eluent, such as a sodium chloride/hydrochloric acid mixture. researchgate.netnih.gov This step simultaneously concentrates the activity. The module then adds the this compound precursor and a buffer (e.g., sodium acetate) to achieve the optimal pH for the chelation reaction, which is typically between 3.5 and 4.0. nih.gov
Radiolabeling Reaction : The reaction mixture is heated to accelerate the incorporation of ⁶⁸Ga³⁺ into the DOTA chelator. Automated systems provide precise temperature control, commonly heating the mixture to 95°C for a period of 5 to 15 minutes. nih.govnih.gov
Final Product Purification : After the labeling reaction, the crude product is purified to remove any unchelated ⁶⁸Ga and other reactants. This is most often accomplished using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak. nih.gov The final radiolabeled product, [⁶⁸Ga]Ga-Azido-mono-amide-DOTA, is eluted from the cartridge with an ethanol/water mixture, passed through a sterile filter, and collected in a sterile vial ready for quality control. nih.gov
While specific research detailing a fully automated process exclusively for this compound is not extensively published, the strategies are well-established from the routine production of other ⁶⁸Ga-DOTA-peptides. The parameters are highly transferable. For instance, the radiosynthesis of [⁶⁸Ga]DOTA-azide has been shown to proceed efficiently under conditions that are standard for automated modules. researchgate.net Furthermore, numerous DOTA-derivatized peptides are successfully and reliably produced for clinical studies using these automated systems. nih.gov
The primary role of the azide (B81097) group in this compound is to serve as a reactive handle for "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net This allows the pre-labeled [⁶⁸Ga]Ga-Azido-mono-amide-DOTA to be rapidly and efficiently conjugated to a biomolecule containing a strained alkyne. This two-step, pre-labeling approach can also be integrated into fully automated sequences. frontiersin.orgnih.gov
Detailed Research Findings
Research on analogous ⁶⁸Ga-DOTA compounds provides insight into the expected performance of an automated synthesis of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA. Studies have demonstrated high radiochemical yields and purities with short synthesis times.
| Compound | Automated Module | Precursor Amount | Reaction Temp. | Reaction Time | Total Time | Decay-Corrected Yield | Radiochemical Purity | Reference |
|---|---|---|---|---|---|---|---|---|
| [⁶⁸Ga]Ga-DOTATOC | Modular Concept | 10-50 nmol | 95 °C | 5 min | 10 min | ~60% | >95% | nih.gov |
| [⁶⁸Ga]Ga-DOTA-MGS8 | Scintomics GRP | 15 µg (~10 nmol) | 95 °C | 15 min | 39 min | 51.7 ± 10.9% | 92.2 ± 0.8% | mdpi.comnih.gov |
| [⁶⁸Ga]Ga-DOTA-TOC | iMiDEV™ Microfluidic | 5 nmol | 95 °C | 5 min | ~30 min | 46 ± 7% | 98.4 ± 0.9% |
| Parameter | Condition | Reference |
|---|---|---|
| Precursor (DOTA-azide) | 1 mg/mL solution | researchgate.net |
| Buffer | NaOAc buffer | researchgate.net |
| pH | ~6 | researchgate.net |
| Temperature | 90 °C | researchgate.net |
| Time | 15 min | researchgate.net |
| Radiochemical Yield | >95% | researchgate.net |
The data demonstrates that automated modules consistently produce ⁶⁸Ga-DOTA radiopharmaceuticals with high yield and purity within a timeframe that is well-suited for clinical workflow. mdpi.com The conditions reported for labeling DOTA-azide align closely with the operational parameters of these automated systems, indicating that a fully automated, cassette-based production of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA is a readily achievable and logical implementation of established technology. researchgate.net
Preclinical Investigative Methodologies for Molecular Imaging Probe Development
In Vitro Receptor Binding and Specificity Studies
A crucial initial step in the preclinical assessment of a targeted molecular imaging probe is to determine its binding affinity and specificity for its intended biological target in a controlled laboratory setting. These studies confirm that the conjugation of the DOTA complex to the targeting molecule (such as a peptide or antibody) does not significantly compromise its binding characteristics.
Researchers employ various in vitro assays to quantify the interaction between the DOTA-conjugated probe and its receptor. Competitive binding assays are common, where the ability of the non-radioactive ("cold") DOTA-conjugate to displace a known radiolabeled ligand from the receptor is measured. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key indicator of binding affinity.
For instance, studies on DOTA-folate conjugates designed for imaging folate receptor (FR)-positive tumors have been conducted. researchgate.net Two conjugates, P3026 and P1254, when complexed with Gallium-67/68, demonstrated high affinity for the folate receptor on KB tumor cells, with Kd values of 4.65 ± 0.82 nM and 4.27 ± 0.42 nM, respectively. researchgate.net Similarly, a DOTA-C-glyco-c(RGDfK) conjugate, developed to target αvβ3 integrin, was evaluated for its binding affinity. rsc.org The non-complexed conjugate and its Gallium(III) complexed version both showed strong binding, with IC₅₀ values in the nanomolar range (75 nM and 42 nM, respectively), confirming that the DOTA-linker-Ga complex did not significantly hinder the peptide's ability to bind to its target. rsc.org
Another critical parameter is the immunoreactive fraction (IRF), which is particularly important for antibody-based probes. The Lindmo assay is a standard method to determine the percentage of a radiolabeled antibody conjugate that remains capable of binding to its target antigen. In a study comparing different chelators for ⁶⁴Cu-labeling of the antibody trastuzumab, the ⁶⁴Cu-DOTA-trastuzumab conjugate showed a high IRF of 87.9%, indicating that the bioconjugation and radiolabeling processes had minimal impact on antigen recognition by the antibody. nih.gov
| Probe Conjugate | Target Receptor/Antigen | Cell Line | Affinity Metric (Value) | Reference |
|---|---|---|---|---|
| [⁶⁷/⁶⁸Ga]Ga-P3026 (DOTA-folate) | Folate Receptor (FR) | KB | K_d (4.65 ± 0.82 nM) | researchgate.net |
| [⁶⁷/⁶⁸Ga]Ga-P1254 (DOTA-folate) | Folate Receptor (FR) | KB | K_d (4.27 ± 0.42 nM) | researchgate.net |
| DOTA-C-glyco-c(RGDfK) | αvβ3 Integrin | - | IC₅₀ (75 nM) | rsc.org |
| Ga-DOTA-C-glyco-c(RGDfK) | αvβ3 Integrin | - | IC₅₀ (42 nM) | rsc.org |
| [⁶⁴Cu]Cu-DOTA-trastuzumab | HER2 | BT474 | IRF (87.9%) | nih.gov |
Cellular Internalization and Retention Investigations
Following confirmation of specific binding, it is essential to investigate whether the molecular probe is internalized by the target cells and how long it is retained. This is particularly relevant for therapeutic applications where the probe must deliver a cytotoxic payload (like a radionuclide) inside the cell, and for imaging, as high cellular retention can lead to a stronger and more persistent signal from the target tissue.
These investigations typically involve incubating target cells with the radiolabeled DOTA-conjugate for various time periods. The amount of radioactivity associated with the cell surface is separated from the internalized radioactivity. This allows for the quantification of the internalization rate and the extent of retention over time.
For example, the cellular uptake and retention of ⁶⁷/⁶⁸Ga-labeled DOTA-folate conjugates were studied in FR-positive KB cells. These studies revealed that the internalization rate for the new conjugates was significantly higher, with almost double the cellular retention compared to the reference compound, [¹¹¹In]In-DTPA-folate. researchgate.net In another study, a Gadolinium-DOTA conjugate of the cell-penetrating peptide (CPP) D-Tat was shown to internalize in human Jurkat leukemia cells, demonstrating the potential of this strategy for intracellular imaging applications. rsc.org The efficient cellular internalization of a probe designed to be responsive to the enzyme β-galactosidase was also demonstrated in C6/LacZ cells, where cleavage of the probe led to its entrapment inside the cell. rsc.org
| Probe Conjugate | Cell Line | Key Finding | Reference |
|---|---|---|---|
| [⁶⁷/⁶⁸Ga]Ga-DOTA-folates (P3026, P1254) | KB (FR-positive) | Showed almost double the cellular retention compared to the reference compound. | researchgate.net |
| Gd-DOTA-D-Tat | Human Jurkat leukemia | Demonstrated efficient internalization into cells. | rsc.org |
| Enzyme-responsive Gd-DOTA-FITC | C6/LacZ | Efficient cellular internalization and entrapment after enzymatic cleavage. | rsc.org |
Ex Vivo Biodistribution Analyses in Animal Models
Ex vivo biodistribution studies are a cornerstone of preclinical probe evaluation, providing quantitative data on the uptake and clearance of the probe in a living organism. These studies involve administering the radiolabeled DOTA-conjugate to animal models (typically mice or rats) bearing tumors that express the target receptor. At various time points after administration, the animals are euthanized, and major organs and tissues are harvested, weighed, and their radioactivity is measured. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
This analysis reveals the probe's pharmacokinetic profile, including its primary routes of clearance (e.g., renal or hepatobiliary) and the extent of its accumulation in the target tissue (tumor) versus non-target tissues. High tumor-to-background ratios are a key indicator of a promising imaging agent.
Studies with a ⁶⁸Ga-labeled DOTA-folate conjugate in nude mice bearing FR-positive tumors showed high and receptor-mediated uptake in the tumors and kidneys. researchgate.net In a separate investigation, a ¹⁷⁷Lu-labeled PSMA-targeted agent, CTT1403, which uses DOTA-azide for conjugation to an albumin-binding motif, displayed markedly increased tumor uptake and tumor-to-background ratios in biodistribution studies. nih.gov Similarly, the biodistribution of ⁶⁴Cu-DOTA-anti-CEA lipid nanodiscs was assessed in CEA-positive tumors in transgenic mice, providing essential data on the in vivo behavior of this nanoparticle-based probe. nih.gov These quantitative analyses are critical for predicting imaging contrast and potential off-target accumulation.
| Probe Conjugate | Radionuclide | Animal Model | Key Biodistribution Findings | Reference |
|---|---|---|---|---|
| DOTA-folate conjugate (P3026) | ⁶⁸Ga | Nude mice with FR-positive KB tumors | High, receptor-mediated uptake in tumors and kidneys. | researchgate.net |
| CTT1403 (PSMA inhibitor with albumin binder) | ¹⁷⁷Lu | Mice with PSMA+ PC3-PIP tumors | Markedly increased tumor uptake and tumor:background ratios. | nih.gov |
| Anti-CEA-Fab' LNDs | ⁶⁴Cu | CEA transgenic mice with CEA-positive tumors | Provided quantitative data on tumor targeting and organ distribution. | nih.gov |
| Gd-DOTA-click-SF | Gd | Abdominal Aortic Aneurysm (AAA) mouse model | Displayed higher signal intensity in T1-weighted MRI in the target area compared to a conventional agent. | mdpi.com |
In Vivo Molecular Imaging Protocol Development in Animal Models (e.g., PET, SPECT)
In vivo imaging studies in animal models serve as the ultimate preclinical validation of a molecular imaging probe. These studies use non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize the probe's biodistribution over time in a living animal. These experiments confirm the findings from ex vivo biodistribution and provide dynamic information about the probe's pharmacokinetics and target engagement.
Developing a robust in vivo imaging protocol requires the careful optimization of numerous acquisition parameters specific to the imaging modality (PET or SPECT), the radionuclide, the animal model, and the imaging system. The goal is to maximize the signal-to-noise ratio, ensuring clear visualization of the target tissue while minimizing image artifacts and animal exposure to radiation.
Key parameters that require optimization include:
Energy Window: For SPECT, the energy window must be centered on the characteristic photopeak of the radionuclide (e.g., ¹⁷⁷Lu) with an appropriate width (e.g., 15-20%) to maximize the collection of true coincidence events while rejecting scattered photons.
Acquisition Time: The duration of the scan (or time per projection in SPECT) must be long enough to acquire sufficient counts for good image statistics but short enough to be practical and minimize motion artifacts.
Image Reconstruction: The choice of reconstruction algorithm (e.g., Filtered Back Projection or iterative methods like OSEM) and its associated parameters (e.g., number of iterations and subsets) significantly impacts image quality, resolution, and quantitative accuracy.
Corrections: Applying corrections for factors like attenuation (using a CT scan), scatter, and radioactive decay is essential for obtaining quantitatively accurate images.
While specific parameter values are highly dependent on the equipment used, the process of optimizing them is a standard and critical part of developing a new imaging protocol for a DOTA-based probe. nih.gov
After image acquisition and reconstruction, quantitative analysis is performed to extract meaningful data. This process typically involves co-registering the functional PET or SPECT images with an anatomical modality like CT or MRI to accurately identify anatomical structures.
Regions of Interest (ROIs) are drawn on the images over the tumor and various organs. The average or maximum radioactivity concentration within these ROIs is then calculated. This data is often decay-corrected to the time of injection and expressed in units of %ID/g, allowing for direct comparison with ex vivo biodistribution data.
For example, PET/CT images obtained with the ⁶⁸Ga-P3026 DOTA-folate conjugate clearly visualized the FR-positive tumors with high uptake. researchgate.net In another study, SPECT imaging with ¹⁷⁷Lu-CTT1403 was used to monitor tumor regression following therapy, where a marked inhibition of tumor growth was observed in the images. nih.gov This type of quantitative analysis is vital for assessing the probe's targeting efficiency, comparing different probe candidates, and evaluating therapeutic response in preclinical models.
Computational and Theoretical Studies of Azido Mono Amide Dota
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Azido-mono-amide-DOTA, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity.
Researchers employ DFT to calculate a range of molecular properties. The optimized geometry of the molecule, including bond lengths and angles of the azide (B81097) group and the DOTA macrocycle, can be determined with high accuracy. mdpi.com For instance, the azide group (N₃) in similar organic molecules is known to have a nearly linear but asymmetric structure, and DFT can confirm these structural parameters for this compound. mdpi.com
Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding how the molecule will interact with other species, including metal ions and biological molecules. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.
In the context of this compound, DFT studies can predict the binding energies when complexed with various metal ions. researchgate.net These calculations help in understanding the stability of the resulting metal complex. researchgate.net By analyzing the charge transfer between the ligand and the metal, the nature of the coordination bonds can be characterized. acs.org For example, theoretical calculations have shown that in DOTA complexes with trivalent actinides, there is a significant ligand-to-metal charge donation from the oxygen and nitrogen atoms. acs.org
The reactivity of the azide functional group is also a key area of investigation using DFT. The azide group is known for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). DFT calculations can model the reaction mechanism of this cycloaddition with various alkyne-containing molecules, providing insights into the reaction's thermodynamics and kinetics. This is crucial for optimizing the conditions for conjugating this compound to biomolecules. acs.org
Table 1: Representative Data from DFT Calculations on DOTA-type Ligands
| Calculated Parameter | Typical Value/Observation for DOTA-metal complexes | Significance for this compound |
| Metal-Ligand Binding Energy | -10 to -20 eV | Predicts the thermodynamic stability of the metal complex. researchgate.net |
| M-O Bond Length | ~2.3 - 2.5 Å | Provides insight into the coordination geometry and strength of the metal-oxygen bond. acs.org |
| M-N Bond Length | ~2.6 - 2.8 Å | Indicates the strength of the interaction between the metal and the nitrogen atoms of the macrocycle. acs.org |
| HOMO-LUMO Gap | Varies with metal ion | A larger gap suggests higher stability and lower chemical reactivity of the complex. |
| Charge Transfer | Ligand to Metal | Quantifies the electronic interaction and covalent character of the metal-ligand bonds. acs.org |
The data in this table are representative and derived from studies on DOTA and its derivatives. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. calvin.edu In the study of this compound, MD simulations offer a dynamic picture of how the ligand interacts with a metal ion in a solvent environment, typically water, over a period of time. calvin.edu
MD simulations are built upon a classical mechanical description of the atoms, where the forces between atoms are described by a force field. These simulations can model systems containing thousands of atoms, providing detailed information on the conformational changes of the ligand upon metal binding, the stability of the resulting complex, and the role of solvent molecules.
A key aspect that can be studied with MD simulations is the flexibility and conformational dynamics of the this compound ligand. The DOTA macrocycle is known to exist in different conformations, and the presence of the azido-mono-amide arm can influence this conformational landscape. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations.
When a metal ion is introduced, MD simulations can track the process of chelation, where the ligand wraps around the metal ion. These simulations can reveal the preferred coordination geometry of the metal complex. For lanthanide ions, DOTA-based complexes typically form a mono-capped square antiprism (SAP) or a twisted square antiprism (TSAP) geometry. acs.org MD simulations can predict which of these geometries is more favorable for a given metal ion with this compound and can also model the exchange between these conformations. acs.org
Furthermore, MD simulations are crucial for understanding the hydration state of the metal complex. The number of water molecules directly coordinated to the metal ion (the hydration number, q) is a critical parameter, especially for MRI contrast agents where it influences the relaxivity. MD simulations can provide insights into the dynamics of these coordinated water molecules, including their residence time in the inner coordination sphere of the metal.
The interaction of the entire metal-Azido-mono-amide-DOTA complex with its environment, such as a biological membrane or a target protein, can also be modeled using MD simulations. This can help in understanding how the complex behaves in a biological system and can guide the design of derivatives with improved targeting capabilities.
In Silico Prediction of Chelation Properties and Conformational Analysis
In silico methods, which encompass a wide range of computational techniques, are invaluable for predicting the chelation properties and performing conformational analysis of this compound. These predictions are often made before a compound is synthesized, saving time and resources.
The chelation properties of this compound are largely determined by the DOTA macrocycle, which is a highly effective chelator for a variety of metal ions, particularly trivalent lanthanides and other radiometals like gallium-68 (B1239309) and copper-64. researchgate.net In silico tools can predict the stability constants (log K) of the metal complexes, which is a measure of the thermodynamic stability. rsc.org High thermodynamic stability is crucial to prevent the release of toxic free metal ions in biological systems. rsc.org
Conformational analysis of this compound involves identifying the low-energy conformations of the free ligand and its metal complexes. The DOTA macrocycle can adopt several conformations, and the orientation of the three carboxylate arms and the one amide arm are also variable. Computational methods like conformational search algorithms coupled with energy minimization can be used to explore the conformational space and identify the most stable structures.
For DOTA and its derivatives, two principal coordination isomers are typically observed for their lanthanide complexes: the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.org The relative population of these isomers depends on the size of the lanthanide ion. acs.org In silico methods can predict the energy difference between these isomers for a given metal ion complexed with this compound, and thus predict the dominant isomer in solution. acs.org
Table 2: Predicted Conformational and Chelation Properties of this compound
| Property | Predicted Characteristic | Basis for Prediction |
| Predominant Coordination Geometry | Mono-capped square antiprism (or twisted square antiprism) | Based on extensive studies of DOTA and its derivatives with lanthanide ions. |
| Number of Donor Atoms | 8 (4 nitrogen, 3 oxygen from carboxylates, 1 oxygen from amide) | Inferred from the structure of the DOTA macrocycle and its pendant arms. |
| Conformational Flexibility | Fluxional behavior, especially with smaller ions | Inferred from NMR studies of other DOTA-monoamide derivatives. |
| Expected Metal Ion Stability | High, similar to other DOTA derivatives | The DOTA macrocycle is known to form highly stable complexes. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While specific QSAR studies on this compound derivatives are not widely reported, the principles of QSAR can be applied to guide the design of new derivatives with enhanced properties.
To perform a QSAR study, a dataset of this compound derivatives with measured biological activity is required. This activity could be, for example, the binding affinity to a specific biological target, the relaxivity of the corresponding Gd³⁺ complex for MRI applications, or the cellular uptake of a radiolabeled complex.
For each derivative in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
For example, if the goal is to develop a targeted radiopharmaceutical, a QSAR model could be built to predict the binding affinity of different this compound conjugates to a cancer-specific receptor. The model might reveal that certain types of linkers between the DOTA moiety and the targeting vector, or specific substitutions on the targeting vector, are crucial for high affinity.
Table 3: Hypothetical QSAR Model for Predicting Receptor Binding Affinity of this compound Derivatives
| Derivative | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., Molecular Surface Area) | Experimental Binding Affinity (Ki, nM) | Predicted Binding Affinity (Ki, nM) |
| 1 | 2.5 | 550 Ų | 15 | 14.5 |
| 2 | 3.1 | 620 Ų | 8 | 8.7 |
| 3 | 1.9 | 510 Ų | 25 | 26.1 |
| 4 | 2.8 | 590 Ų | 12 | 11.8 |
This table is a hypothetical representation to illustrate the concept of a QSAR model. A real QSAR study would involve a larger dataset and a more complex mathematical model.
By leveraging these computational and theoretical approaches, researchers can gain a deep understanding of the chemical and physical properties of this compound and its derivatives, accelerating the development of new and improved molecular agents for a variety of scientific and medical applications.
Advanced Research on Structural Modifications and Novel Derivatives of Azido Mono Amide Dota
Design and Synthesis of Azido-mono-amide-DOTA Analogues with Varied Linker Chemistries
The functionalization of DOTA at one of its carboxylate arms to introduce an azide (B81097) group, creating this compound, provides a powerful tool for bioconjugation. medchemexpress.comresearchgate.net This approach allows for the site-specific attachment of molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netnih.gov Researchers have synthesized a variety of this compound analogues by modifying the linker connecting the azide functionality to the DOTA macrocycle. These linkers can vary in length, hydrophilicity, and rigidity, which in turn influences the pharmacokinetic and targeting properties of the final conjugate. researchgate.netresearchgate.net
For instance, the synthesis often involves reacting a mono-functionalized cyclen derivative with an appropriate azide-containing electrophile. A common strategy is the alkylation of cyclen with one equivalent of a functionalized 2-bromoacetate derivative, followed by the addition of three equivalents of tert-butyl 2-bromoacetate. researchgate.net Subsequent deprotection yields the desired DOTA analogue. One specific example is the synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide), a commercially available this compound derivative. macrocyclics.com
The versatility of this synthetic approach is highlighted by the creation of DOTA derivatives with a range of functionalities beyond the azide, including thiol, maleimide, aminooxy, and aldehyde groups, all designed for chemoselective ligation reactions. researchgate.net These varied linker chemistries enable the conjugation of this compound to a wide array of biomolecules, such as peptides, antibodies, and nanoparticles, for targeted applications. researchgate.netnih.govnih.gov
Table 1: Examples of this compound Analogues and their Linker Characteristics
| Analogue Name | Linker Description | Key Feature | Reference |
| Azidopropyl ethylacetamide-DOTA | Propyl ethylacetamide linker | Standard linker for click chemistry | macrocyclics.com |
| DOTA-PEG4-E-[c(RGDfK)]2 | Polyethylene (B3416737) glycol (PEG) linker | Increased hydrophilicity | nih.gov |
| DOTA-K-E-[c(RGDfK)]2 | Lysine-Glutamic acid linker | Altered charge and in vivo distribution | nih.gov |
| Azido-PSMA-617 analogue | Linker incorporating a PSMA-targeting motif | Targeted delivery to prostate cancer cells | nih.gov |
Impact of Structural Modifications on Chelation Thermodynamics and Kinetics
Modifying the DOTA scaffold, even at a single pendant arm, can have significant consequences for the thermodynamic stability and kinetic inertness of the resulting metal complexes. nih.govd-nb.info The parent DOTA is renowned for forming highly stable and kinetically inert complexes with a variety of metal ions, a crucial feature for in vivo applications to prevent the release of potentially toxic free metal ions. nih.govunm.edu
When one of the carboxylate arms of DOTA is converted to an amide, as in this compound, a slight decrease in the thermodynamic stability of the corresponding metal complex is generally observed. For example, the stability constant for the Ga(III) complex of a DOTA-monoamide derivative (log KGaL = 24.64) is lower than that of the Ga(III)-DOTA complex (log KGaL = 26.05). researchgate.net This is attributed to the reduced denticity and the replacement of a negatively charged carboxylate donor with a neutral amide group.
Despite this modest decrease in thermodynamic stability, the kinetic inertness of these mono-amide derivatives often remains remarkably high. The Ga(III) complex of a DOTA-mono(n-butylamide) analogue, for instance, still exhibits very slow dissociation kinetics, making it suitable for in vivo imaging applications. researchgate.net However, the rate of acid-catalyzed decomplexation can be faster for mono-amide derivatives compared to the parent DOTA complex. nih.gov The nature of the linker and the conjugated biomolecule can further influence these properties. For instance, bulky or charged linkers may sterically hinder or electrostatically influence the coordination of the metal ion, affecting both the thermodynamics and kinetics of complexation and dissociation. researchgate.netnih.gov
Table 2: Comparison of Stability and Kinetic Data for DOTA and a DOTA-monoamide Analogue
| Complex | Thermodynamic Stability (log KML) | Kinetic Inertness (Half-life of dissociation at pH 0) | Reference |
| Ga(DOTA) | 26.05 | ~12.2 days | researchgate.net |
| Ga(DO3AMBu) | 24.64 | ~2.7 days | researchgate.net |
| Gd(DOTAMA) | Comparable to Gd(DOTA) | Comparable to Gd(DOTA) | nih.gov |
| Gd(DOTAMAP) | Comparable to Gd(DOTA) | Faster decomplexation than Gd(DOTAMA) | nih.gov |
Development of Multi-modal Imaging Probes Based on this compound Scaffolds
The click-ready nature of this compound makes it an ideal platform for constructing multi-modal imaging probes. rsc.orgarabjchem.org These sophisticated agents combine the capabilities of two or more imaging modalities, such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and fluorescence imaging, into a single molecular entity. nih.govnih.gov This allows for the acquisition of complementary information, for example, combining the high sensitivity of PET with the high spatial resolution of MRI. nih.gov
A common strategy involves conjugating this compound, which can chelate a radionuclide for PET or SPECT imaging (e.g., 64Cu, 68Ga, 111In, 177Lu), to a molecule that also possesses properties for another imaging modality. nih.govresearchgate.net For example, this compound can be clicked onto a fluorescent dye to create a dual PET/fluorescence imaging probe. arabjchem.org
Furthermore, this compound can be incorporated into larger constructs like nanoparticles or dendrimers, which can be further functionalized with other imaging agents. nih.gov For instance, quantum dots (QDs) have been surface-functionalized with DOTA for radiolabeling with 64Cu, creating a PET/near-infrared fluorescence (NIRF) dual-modality probe. nih.gov Similarly, a trifunctional imaging probe has been synthesized consisting of a SNAP-tag substrate for specific cell labeling, a cyanine (B1664457) dye for fluorescence, and a chelated Gd(III)-DOTA for MRI contrast. researchgate.net The modular synthesis approach enabled by the click reaction with this compound facilitates the assembly of these complex, multi-component imaging agents. nih.gov
Table 3: Examples of Multi-modal Imaging Probes Based on DOTA Scaffolds
| Imaging Modalities | Probe Components | Application | Reference |
| PET/NIRF | 64Cu-DOTA-Quantum Dot-RGD | Tumor imaging | nih.gov |
| PET/NIRF | 64Cu-DOTA-Quantum Dot-VEGF | Tumor vasculature imaging | nih.gov |
| SPECT/NIRF | 111In-DOTA/Cy5.5/Herceptin Nanoparticle | Tumor imaging | nih.gov |
| MRI/Fluorescence | Gd-DOTA-click-Sulfonyl Fluoride (B91410) | Serine protease activity probing | mdpi.com |
| MRI/Fluorescence | Gd(III)-DOTA-sCy5-BG | Targeted cell imaging | researchgate.net |
Exploration of Novel this compound-Based Scaffolds for Multivalent Targeting
Multivalency, the simultaneous binding of multiple ligands to a target, is a powerful strategy to enhance the avidity and specificity of targeting agents. nih.gov DOTA itself can serve as a scaffold for creating multivalent constructs, as its four carboxylate arms can be functionalized with multiple targeting moieties. nih.gov this compound, while primarily used for single-point attachment, can be a key component in the synthesis of more complex multivalent scaffolds.
Researchers are exploring the use of this compound in conjunction with various molecular platforms to achieve multivalent targeting. For example, a dimeric RGD peptide for targeting integrin αvβ3 was synthesized and conjugated to DOTA. nih.gov By varying the linker between the two RGD motifs and the DOTA chelator, the in vivo characteristics of the tracer could be modulated. nih.gov
More intricate designs involve using core structures that can be functionalized with multiple copies of a targeting ligand, each attached via a DOTA-containing linker. A heterodimer was synthesized using the core structures of PSMA-617 and RM2 ligands, both linked to a DOTA chelator, to create a bispecific agent targeting both PSMA and GRPR. nih.gov The azide functionality of an this compound derivative can be used in a modular approach to click together these multivalent constructs. For instance, a trimeric peptide-based radiotracer was synthesized using click chemistry with a TRAP chelator, demonstrating the potential for creating higher-order multivalent systems. acs.org These strategies aim to improve tumor uptake and retention, leading to better imaging contrast and therapeutic efficacy. nih.gov
Challenges, Limitations, and Future Directions in Azido Mono Amide Dota Research
Addressing Synthetic and Purification Challenges in Large-Scale Production
The transition from laboratory-scale synthesis to large-scale production of Azido-mono-amide-DOTA and its conjugates is hampered by several obstacles. The synthesis is often a multi-step process where starting materials can be expensive and difficult to source with high purity. researchgate.net A significant challenge lies in controlling side reactions, particularly over-alkylation during the formation of the DOTA macrocycle, which can lead to a mixture of products that are difficult to separate and result in lower yields of the desired mono-functionalized compound. researchgate.netacs.org
Furthermore, the use of protecting groups, such as tert-butyl (tBu) esters on the carboxylate arms of DOTA, is common to ensure selective functionalization. However, the deprotection step, often requiring strong acidic conditions (e.g., with trifluoroacetic acid - TFA), must be carefully controlled. mdpi.commdpi.com Harsh conditions can lead to the degradation of the final product, complicating the purification process. mdpi.commdpi.com Research has shown that even during subsequent conjugation or labeling steps, particularly those involving copper catalysts for CuAAC (copper-catalyzed azide-alkyne cycloaddition), the tBu protecting groups can be inadvertently hydrolyzed, leading to product heterogeneity. illinois.edu
Purification itself presents a considerable hurdle. Chromatographic methods like RP-HPLC are typically required to isolate the pure this compound conjugate, but these methods can be time-consuming and difficult to scale up efficiently for industrial production. mdpi.commdpi.comrsc.org These synthetic and purification difficulties collectively contribute to the high cost and limited availability of the compound, impeding its broader application in clinical and large-scale research settings. researchgate.net
Table 1: Key Synthetic and Purification Challenges
| Challenge | Description | Potential Mitigation Strategies | References |
|---|---|---|---|
| Starting Material Cost & Purity | Reagents for DOTA synthesis are often expensive and may contain impurities. | Development of more efficient synthetic routes from readily available feedstocks. | researchgate.net |
| Over-alkylation | Non-specific alkylation during synthesis leads to multiple DOTA derivatives, complicating purification and reducing yield. | Optimization of reaction conditions (e.g., temperature, concentration, choice of base) to favor mono-alkylation. | researchgate.netacs.org |
| Protecting Group Instability | Premature loss of protecting groups (e.g., tBu esters) during synthesis or conjugation steps. | Use of alternative protecting groups; careful control of reaction conditions (pH, temperature, catalyst). | mdpi.commdpi.comillinois.edu |
| Harsh Deprotection Conditions | Strong acids needed for deprotection can degrade the product. | Development of milder deprotection protocols or alternative synthetic strategies that avoid harsh reagents. | mdpi.commdpi.com |
| Scalability of Purification | Reliance on chromatographic methods like HPLC is inefficient and costly for large-scale production. | Exploration of alternative purification techniques such as crystallization or solid-phase extraction (SPE). | researchgate.netrsc.org |
Overcoming Limitations in Radiolabeling Efficiency and In Vitro Stability
While DOTA is renowned for forming highly stable complexes with a variety of radiometals, the labeling process itself has significant limitations. A primary challenge is the requirement for harsh reaction conditions, typically involving elevated temperatures (often up to 95-100°C) and strictly controlled pH (usually acidic, pH 4-5), to achieve efficient radiolabeling. researchgate.netresearchgate.net These conditions are often incompatible with sensitive biomolecules like antibodies or peptides, which can denature and lose their biological activity. nih.gov
Compared to other chelators like NODAGA, this compound demonstrates slower radiolabeling kinetics and lower efficiency, especially with certain radiometals like copper-64 (⁶⁴Cu) under mild, ambient temperature conditions. mdpi.commdpi.comresearchgate.net Studies have shown that while increasing the reaction time and temperature can improve the radiochemical yield for DOTA conjugates, it may still not reach the efficiency of alternative chelators. mdpi.comacs.org
The in vitro stability of the resulting radiometal-DOTA complex is another critical factor. While generally robust, some complexes exhibit vulnerabilities. For instance, ⁶⁴Cu-DOTA conjugates have shown lower resistance to transchelation (the removal of the radiometal by competing molecules) when challenged with EDTA compared to ⁶⁴Cu-NODAGA complexes. mdpi.comresearchgate.net Furthermore, complexes with lead-212 (²¹²Pb) are susceptible to demetallation in acidic environments (pH < 3.5), which can be a significant limitation for applications where the radiopharmaceutical is internalized into acidic cellular compartments like endosomes and lysosomes. nih.gov The stability of the entire conjugate in biological media is also a concern; one study found that only 56% of an [¹¹¹In]In-DOTA-peptide conjugate remained intact after 24 hours in human plasma, though stability was significantly improved to over 97% through chemical modifications to the peptide backbone. nih.gov
Table 2: Radiolabeling and Stability Performance of DOTA Conjugates
| Parameter | Observation | Comparison/Mitigation | References |
|---|---|---|---|
| Labeling Conditions | Requires heating (e.g., 94% yield for ⁶⁴Cu-DOTA-trastuzumab at 37°C for 60 min). | NODAGA and 15-5 chelators achieve full ⁶⁴Cu incorporation under milder conditions (25°C, 15 min). | mdpi.commdpi.comacs.org |
| Labeling pH | Optimal labeling is typically in the pH 4-5 range. | pH must be carefully optimized as it affects both metal solubility and chelator deprotonation. | researchgate.net |
| Labeling Efficiency | Lower efficiency for certain metals (e.g., ²¹³Bi) compared to modified chelators like DOTPI. | Development of new DOTA derivatives with improved labeling kinetics. | nih.gov |
| In Vitro Stability (Transchelation) | ⁶⁴Cu-DOTA complexes are less resistant to EDTA challenge than ⁶⁴Cu-NODAGA. | Use of alternative chelators for specific metals where DOTA stability is suboptimal. | mdpi.comresearchgate.net |
| In Vitro Stability (pH) | ²¹²Pb-DOTA complexes are prone to demetallation at pH < 3.5. | TCMC chelator shows higher stability for ²¹²Pb under acidic conditions. | nih.gov |
| In Vitro Stability (Plasma) | A DOTA-peptide conjugate showed 56% intactness after 24h in plasma. | Peptide backbone modification enhanced stability to >97%. | nih.gov |
Enhancing In Vivo Pharmacokinetic and Targeting Performance for Research Applications
The ultimate efficacy of a research agent based on this compound depends on its behavior in a biological system. Key performance metrics include its pharmacokinetic profile (how it circulates and clears from the body) and its ability to accumulate specifically at the intended target site. One challenge is that small, peptide-based DOTA conjugates are often cleared very rapidly from the body, which can limit the time available for them to accumulate in the target tissue.
To address this, researchers are exploring strategies to extend the circulation half-life. One successful approach involves conjugating the DOTA-bearing molecule to serum albumin or designing it to bind to albumin in vivo. acs.orgnih.gov In one study, an albumin-bound prodrug labeled with ⁶⁴Cu via a DOTA chelator exhibited significantly extended pharmacokinetics, with tumor accumulation steadily increasing from 2.4% of the injected dose per gram (%ID/g) at 4 hours to 9.4% ID/g at 24 hours post-injection. acs.orgnih.gov
Table 3: Research Findings on In Vivo Performance Enhancement
| Strategy | Key Finding | Research Application | References |
|---|---|---|---|
| Albumin Binding | Extended circulation time, leading to increased tumor accumulation over 24 hours (from 2.4 to 9.4 %ID/g). | PET imaging of tumor-targeted, radiation-activated prodrugs. | acs.orgnih.gov |
| Nanoglobule Carriers | High payload of Gd-DOTA per targeting peptide; particle size (5.2-6.2 nm) suitable for renal filtration. | High-relaxivity MRI contrast agents for cancer molecular imaging. | nih.gov |
| Viral Nanoparticles (TMV) | Platform for carrying a very large payload of Gd(DOTA) (~2130 per particle), enabling high MRI contrast. | Development of highly sensitive MRI probes for imaging macrophages. | nih.gov |
| Valency Optimization | Increasing the number of chelators per antibody must be balanced against potential loss of binding affinity and altered pharmacokinetics. | Development of radioimmunoconjugates for immuno-PET. | mdpi.com |
Identification of Emerging Research Avenues and Potential Unexplored Applications
The unique bifunctional nature of this compound continues to open up new and exciting areas of research. The combination of a universal metal chelator with a versatile chemical handle for bioconjugation provides a powerful platform for innovation.
One of the most promising future directions is in the field of theranostics , where a single agent can be used for both diagnosis and therapy. DOTA is exceptionally well-suited for this, as it can chelate diagnostic radioisotopes (e.g., ⁶⁸Ga for PET imaging) and therapeutic radioisotopes (e.g., ¹⁷⁷Lu or ²¹²Pb for radionuclide therapy). researchgate.netnih.gov This allows for patient-specific dosimetry, where an initial imaging scan can predict the radiation dose that will be delivered to tumors and healthy tissues during subsequent therapy.
The use of this compound in pretargeting strategies is another major growth area. targetmol.com In this approach, a non-radioactive, antibody-azide conjugate is administered first and allowed to accumulate at the tumor and clear from the blood. Subsequently, a small, rapidly clearing radiolabeled molecule with a complementary reactive group (e.g., an alkyne) is administered, which "clicks" to the antibody at the tumor site. This method minimizes radiation exposure to healthy tissues.
Further emerging applications include:
Targeted Drug Delivery: Incorporating this compound into complex drug delivery systems, such as radiation-activated prodrugs that release their cytotoxic payload only upon localized irradiation. acs.orgnih.gov
Multimodal Imaging Probes: Creating agents that combine PET (via a DOTA-chelated radiometal) with MRI (via a DOTA-chelated Gadolinium) or optical imaging on a single molecular platform. rsc.org
Probing Biological Processes: Designing smart probes that change their imaging properties upon interaction with specific enzymes, such as a Gd-DOTA-click-sulfonyl fluoride (B91410) probe developed to detect serine protease activity with MRI. mdpi.com
Targeted Protein Degraders (PROTACs): The flexibility of click chemistry suggests that this compound could be a valuable building block in the modular construction of novel PROTACs, potentially for targeted delivery or imaging of these therapeutic molecules. precisepeg.com
The continued development of more efficient click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), will further expand the utility of this compound by enabling conjugation under even milder, copper-free conditions, which is ideal for in vivo applications. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
